molecular formula C14H19NOS B4989846 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one

4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one

Cat. No. B4989846
M. Wt: 249.37 g/mol
InChI Key: DTXZTUPVYOPFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, also known as amantadine, is a synthetic antiviral drug that was first developed in the 1960s. It is commonly used to treat Parkinson's disease, as well as to prevent and treat influenza A virus infections. Amantadine is a unique compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is complex and not fully understood. It is known to block the ion channel activity of the viral M2 protein, which is essential for viral replication. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to increase dopamine release and reduce glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Amantadine has a variety of biochemical and physiological effects, depending on the disease being treated. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one increases dopamine release and reduces glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one modulates the immune system and reduces inflammation, leading to reduced fatigue and improved cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one inhibits viral replication and reduces the severity and duration of symptoms.

Advantages and Limitations for Lab Experiments

Amantadine has several advantages for lab experiments, including its well-established synthesis method, its ability to target specific ion channels and receptors, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one in lab experiments, including its potential toxicity and side effects, its limited effectiveness in certain diseases, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, including its potential use in other diseases, such as Alzheimer's disease and HIV/AIDS, its combination with other drugs for improved therapeutic efficacy, and its development as a prophylactic agent for influenza A virus infections. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

Amantadine is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with methyl isothiocyanate, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through a series of chromatographic steps to yield pure 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one. This synthesis method has been well-established and is commonly used in both academic and industrial settings.

Scientific Research Applications

Amantadine has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, multiple sclerosis, and influenza A virus infections. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to improve motor function and reduce dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to reduce fatigue and improve cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to inhibit viral replication and reduce the severity and duration of symptoms.

properties

IUPAC Name

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZTUPVYOPFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one

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